3-methyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4-one ring, a pyridin-2-yl group, and a 1,2,4-oxadiazol-5-yl group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidin-4-one ring, the introduction of the pyridin-2-yl group, and the coupling of these two parts with the 1,2,4-oxadiazol-5-yl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could result in a relatively rigid molecule, which could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thieno[3,2-d]pyrimidin-4-one ring might be susceptible to reactions with nucleophiles, while the pyridin-2-yl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity, which could influence its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
- Application : CCG-293035 has demonstrated inhibitory activity against specific tyrosine kinases. Researchers have explored its potential as a targeted therapy for leukemia and other malignancies by disrupting aberrant kinase signaling pathways .
CDK2 Inhibition
- Application : CCG-293035 derivatives have been investigated as CDK2 inhibitors. These compounds show promising anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Antiviral Properties
- Application : CCG-293035’s unique scaffold may hold promise as an antiviral agent. Researchers have explored its potential against specific viruses, although further studies are needed .
Anti-Inflammatory Activity
- Application : Some studies suggest that CCG-293035 exhibits anti-inflammatory effects. Its mechanism of action and potential therapeutic applications in inflammatory conditions warrant further investigation .
Neuroprotection
- Application : CCG-293035’s structural features make it an interesting candidate for neuroprotection. Researchers have explored its potential in models of neurodegeneration, but more studies are needed to validate its efficacy .
Anticancer Properties Beyond Leukemia
- Application : Researchers have investigated its effects on other cancer types, including solid tumors. Preclinical studies suggest promising activity, but clinical trials are necessary for validation .
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for anti-cancer therapies .
Mode of Action
If we consider its potential role as a cdk2 inhibitor, it likely interacts with the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by CCG-293035 are likely related to cell cycle regulation. CDK2, the potential target of CCG-293035, plays a critical role in the G1-S phase transition of the cell cycle . By inhibiting CDK2, CCG-293035 could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
The result of CCG-293035’s action, assuming it acts as a CDK2 inhibitor, would be the inhibition of cell proliferation. This could potentially lead to the death of cancer cells, making CCG-293035 a potential candidate for anti-cancer therapies . .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-20-14(21)12-9(5-7-23-12)17-15(20)24-8-11-18-13(19-22-11)10-4-2-3-6-16-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOBWHUHHDHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.